molecular formula C9H9NO4 B1335777 Methyl 5-methyl-2-nitrobenzoate CAS No. 20587-30-8

Methyl 5-methyl-2-nitrobenzoate

Cat. No. B1335777
CAS RN: 20587-30-8
M. Wt: 195.17 g/mol
InChI Key: KFOICDVZQKFCGM-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

5-Methyl-2-nitrobenzoic acid methyl ester (27.1 g, 138.8 mmol) was dissolved in carbon tetrachloride (500 mL), and N-bromosuccinimide (29.6 g, 166.6 mmol) was added, followed by benzoyl peroxide (6.72 g, 27.7 mmol). The mixture was illuminated and gently refluxed for 4 hours. Then, the mixture was cooled and concentrated, then purified by column chromatography silica gel 230-400 mesh; 10% ethyl acetate in hexanes as eluent) to give 5-bromomethyl-2-nitrobenzoic acid methyl ester. Yield: 17.9 g (47%).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
6.72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12].[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([CH2:10][Br:15])[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
29.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
6.72 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was illuminated
TEMPERATURE
Type
TEMPERATURE
Details
gently refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography silica gel 230-400 mesh

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)CBr)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.